molecular formula C12H13NO3 B024502 N-(2,6-Dimethylphenyl)maleamic acid CAS No. 109017-95-0

N-(2,6-Dimethylphenyl)maleamic acid

Cat. No.: B024502
CAS No.: 109017-95-0
M. Wt: 219.24 g/mol
InChI Key: BDIUUKLMBSBKIT-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)maleamic acid is an organic compound with the molecular formula C12H13NO3 It is a derivative of maleamic acid, where the maleamic acid moiety is substituted with a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,6-Dimethylphenyl)maleamic acid can be synthesized through the reaction of maleic anhydride with 2,6-dimethylaniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The maleic anhydride reacts with the amine group of 2,6-dimethylaniline to form the maleamic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)maleamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding maleimides.

    Reduction: Reduction reactions can convert the maleamic acid to maleic acid derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Maleimides

    Reduction: Maleic acid derivatives

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

N-(2,6-Dimethylphenyl)maleamic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and dynamic combinatorial chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its antimicrobial and cytostatic activities.

    Industry: Utilized in the development of smart delivery systems and responsive materials.

Mechanism of Action

The mechanism by which N-(2,6-Dimethylphenyl)maleamic acid exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit β(1,3)glucan synthase, an enzyme involved in the biosynthesis of fungal cell walls. This inhibition disrupts the integrity of the cell wall, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenylmaleamic acid
  • N-Methylmaleamic acid
  • N-Ethylmaleamic acid

Comparison

N-(2,6-Dimethylphenyl)maleamic acid is unique due to the presence of the 2,6-dimethylphenyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets compared to other maleamic acid derivatives .

Properties

IUPAC Name

4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIUUKLMBSBKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301222795
Record name 4-[(2,6-Dimethylphenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198220-53-0
Record name 4-[(2,6-Dimethylphenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198220-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,6-Dimethylphenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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